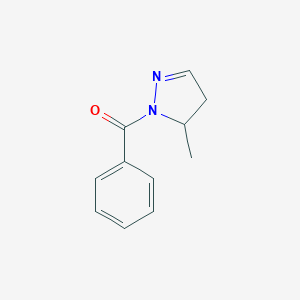![molecular formula C23H26N2O5 B257862 methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B257862.png)
methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate, also known as MQPA, is a synthetic compound that has attracted significant attention in the field of pharmaceutical research due to its potential therapeutic properties.
Mécanisme D'action
Methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate exerts its therapeutic effects through the inhibition of specific enzymes involved in various disease states. In cancer research, this compound inhibits the activity of matrix metalloproteinases by binding to the active site of the enzyme and preventing its activity. In inflammation research, this compound inhibits the activity of cyclooxygenase-2 by binding to the enzyme and preventing the production of inflammatory mediators. In thrombosis research, this compound inhibits the activity of factor Xa by binding to the enzyme and preventing the formation of blood clots.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various disease states. In cancer research, this compound has been shown to inhibit tumor invasion and metastasis by inhibiting the activity of matrix metalloproteinases. In inflammation research, this compound has been shown to reduce the production of inflammatory mediators, leading to a reduction in inflammation. In thrombosis research, this compound has been shown to prevent the formation of blood clots, reducing the risk of thrombosis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has several advantages for lab experiments, including its high purity and stability, which make it ideal for use in biochemical assays. However, the limitations of this compound include its relatively high cost and limited availability, which can make it difficult to obtain for some research studies.
Orientations Futures
There are several future directions for research on methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate, including its potential use in the treatment of other disease states, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity associated with its use. Finally, the development of new synthesis methods for this compound may help to make it more widely available for use in research studies.
Méthodes De Synthèse
Methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is synthesized through a multistep process that involves the condensation of 4-methoxyphenylacetonitrile with dimethyl acetylenedicarboxylate to form the corresponding pyrazine intermediate. The intermediate is then subjected to a series of reactions that involve the addition of various reagents, including sodium hydroxide, sodium methoxide, and acetic anhydride, to yield the final product.
Applications De Recherche Scientifique
Methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has been investigated for its potential therapeutic properties in various disease states, including cancer, inflammation, and thrombosis. In cancer research, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in tumor invasion and metastasis. Inflammation research has also shown that this compound can inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In thrombosis research, this compound has been shown to inhibit the activity of factor Xa, a key enzyme involved in the coagulation cascade.
Propriétés
Formule moléculaire |
C23H26N2O5 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-23(2)11-15-18(16(26)12-23)17(13-5-7-14(29-3)8-6-13)19(22(28)30-4)20-21(27)24-9-10-25(15)20/h5-8,17H,9-12H2,1-4H3,(H,24,27) |
Clé InChI |
JFUQPUZPFJGWHU-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC=C(C=C4)OC)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC=C(C=C4)OC)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)



![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)

![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)
![N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257837.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B257838.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257839.png)
![Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257840.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B257842.png)